3-(1-(4-butoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
Description
3-(1-(4-butoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a synthetic small molecule featuring a 1,2,4-triazol-5-one core substituted with a piperidin-4-yl group, a cyclopropyl moiety, and a methyl group. The 4-butoxybenzoyl substituent on the piperidine ring introduces significant lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-3-4-15-29-19-9-5-17(6-10-19)21(27)25-13-11-16(12-14-25)20-23-24(2)22(28)26(20)18-7-8-18/h5-6,9-10,16,18H,3-4,7-8,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIYUOBZQFGRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(4-butoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's pharmacological profile.
- Cyclopropyl Group : A three-membered ring that enhances the compound's lipophilicity and may influence its interaction with biological targets.
- Triazole Moiety : Known for its role in various biological activities, including antifungal and anticancer properties.
Molecular Formula and Weight
- Molecular Formula : C_{19}H_{26}N_{4}O_{2}
- Molecular Weight : Approximately 342.44 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The piperidine and triazole moieties facilitate binding to active sites, potentially leading to the modulation of enzyme activity or receptor signaling.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain strains of bacteria and fungi.
- Anticancer Potential : The triazole group is often associated with anticancer activity; thus, this compound may exhibit similar properties by inhibiting cell proliferation in cancer cell lines.
Case Studies
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | 1-(4-butoxybenzoyl)piperidin | Antimicrobial |
| Compound B | Cyclopropyl-triazole derivative | Anticancer |
| Compound C | Piperidine-based triazole | Antifungal |
Comparison with Similar Compounds
Key Structural Variations
The target compound’s unique features include:
- 4-butoxybenzoyl group : Enhances lipophilicity compared to smaller or polar substituents (e.g., benzofuran-2-carbonyl in ’s compound).
- Cyclopropyl substituent : Introduces steric constraints that may affect binding pocket interactions, unlike phenyl or methyl groups in analogues.
- Methyl group at N1 : Reduces metabolic vulnerability compared to unsubstituted triazolones.
Comparison Table
Functional Implications
- Lipophilicity: The 4-butoxybenzoyl group likely increases logP compared to benzofuran-2-carbonyl () or morpholino derivatives (). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Steric Effects : The cyclopropyl group may restrict conformational flexibility compared to phenyl or methyl substituents in analogues like CAS 919100-22-4.
Research Findings and Limitations
Key Observations
- Synthetic Accessibility : The piperidine-triazolone scaffold is synthetically tractable, as evidenced by analogues in and , though the 4-butoxybenzoyl group may require specialized coupling conditions.
Limitations in Current Evidence
- Pharmacological Data: No direct efficacy, toxicity, or ADME data are available for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
